2-hydroxyacetic acid;2-hydroxypropanoic acid 2-hydroxyacetic acid;2-hydroxypropanoic acid

What is PLGA?

Polyester poly(DL-lactide-co-glycolide) (PLGA) is a copolymer of poly lactic acid (PLA) and poly glycolic acid (PGA).

PLGA (poly(lactic-co-glycolic acid)) is a copolymer of poly lactic acid (PLA) and poly glycolic acid (PGA), which can be used to fabricate devices for drug delivery and tissue engineering applications.

Structure of PLGA

Asymmetric carbons in poly lactic acids are often described as the D and L forms of the stereochemical term and sometimes as R or S forms. Poly D-lactic and poly L lactic acids are the enantiomeric versions of PLA. PLGA is generally an acronym for poly D,L-lactic-co-glycolic acid, where D- and L- lactic acid forms are in equal ratio. PLGA can be degraded to glycolic acid and lactic acids by hydrolysis. However, its specific rate depends on its copolymer and molecular mass.

Properties of PLGA

This polyester is used in surgical mesh and absorbable sutures. PLGA is synthesized by ring-opening co-polymerization of two monomers, the cyclic dimers (1,4-dioxane-2,5-diones) of glycolic acid and lactic acid. There are two types of polymers: random and block copolymers. This gives the polymers additional properties. Typical catalysts for this type of polymer are tinII-2-ethylhexanoate and tinII-2 alkoxides. During polymerization, successive monomeric units (of glycolic and lactic acids) are linked in PLGA through ester links. This creates a linear, aliphatic Polyester as a product.

Existence form PLGA

Different forms can be made of PLGA depending on how much lactide is used to polymerize it. They are identified by the molarity of the monomers they contain (e.g., PLGA 75-25 identifies a copolymer whose content is 75% lactic acids and 25% glycolic acid. Depending on the block structure of the PLGAs and their molar ratio, crystallinity can vary from fully amorphous or fully crystalline. PLGAs have a glass transition temperature in the 40-60 degree Celsius range. Depending on its composition, PLGA can easily be dissolved using various solvents. Higher lactide compounds can be dispersed using chlorinated solvents. However, higher glycolide material will need to be dispersed with fluorinated solutions such as HFIP.

Degradation of PLGA

PLGA can be hydrolyzed in water to remove its ester linkages. It has been demonstrated that the number of monomers used in production affects the time taken for PLGA degradation. The more glycolide units present, the longer it takes to decay compared to materials containing predominantly lactide. This exception is the copolymer containing 50:50 monomers, which has a faster degradation rate (approximately two months). End-capped polymers with esters, rather than free carboxylic acid, show longer degradation half-lives. This flexibility has made it possible to fabricate many medical devices like grafts.

Hydrolysis products of PLGA

PLGA undergoes hydrolysis within the body to create the original monomers: lactic and glycolic acids. These monomers, produced in normal physiological conditions under normal circumstances, are by-products of various metabolic pathways in the human body. It is metabolized by the tricarboxylic acids cycle and excreted via water and carbon dioxide. Glycolic acids are also metabolized in the same way. The kidney also excretes them. Because the body can metabolize both monomers, there is no risk of systemic toxicity from using PLGA to make biomaterials. However, it has been demonstrated that the acidic degrading of PLGA can lower the pH to create an autocatalytic atmosphere. It has been demonstrated that pH 1.5 can be made acidic in microspheres.

Uses of PLGA

PLGA is a biocompatible polymer used to produce an implantable medical device. It can also be used as an injection agent and has high cytotoxicity. PLGA has been proven effective in vivo with animal models of breast cancer, hypoglycemia, bone-disease implants, and hypoglycemia. Studies in vitro have shown its effectiveness as a delivery medium for growth factor-b1. PLGA Nanoparticles are also being studied as a drug-delivery system in radiation therapy.

PLGA is an FDA-approved elastomeric copolymer that is used for drug delivery. This is due to its biodegradability and biocompatibility, as well as its mechanical properties and ease of processing. It has been used to manufacture many vascular tissue-engineering devices, including grafts and prosthetic devices.

PLGA is one of the most studied and well-known polymers for controlled-release drug delivery systems. It is widely used for its biocompatibility, biodegradability, and mechanical strength and continues to be used in developing new controlled release systems.

Lupron Depot, a drug delivery device made from PLGA commercially available for advanced prostate carcinoma treatment, is a commercially-available option.

After brain surgery, the anti-infective vancomycin can be prophylactically administered to the central nervous system.

Brand Name: Vulcanchem
CAS No.: 34346-01-5
VCID: VC1653021
InChI: InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5)
SMILES: CC(C(=O)O)O.C(C(=O)O)O
Molecular Formula: C5H10O6
Molecular Weight: 166.13 g/mol

2-hydroxyacetic acid;2-hydroxypropanoic acid

CAS No.: 34346-01-5

Cat. No.: VC1653021

Molecular Formula: C5H10O6

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxyacetic acid;2-hydroxypropanoic acid - 34346-01-5

Specification

CAS No. 34346-01-5
Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
IUPAC Name 2-hydroxyacetic acid;2-hydroxypropanoic acid
Standard InChI InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5)
Standard InChI Key XBBVURRQGJPTHH-UHFFFAOYSA-N
SMILES CC(C(=O)O)O.C(C(=O)O)O
Canonical SMILES CC(C(=O)O)O.C(C(=O)O)O

Introduction

Chemical Structure and Properties

Glycolic Acid (2-Hydroxyacetic Acid)

Glycolic acid, the simplest alpha-hydroxy acid, possesses a unique molecular structure consisting of two carbon atoms: one with a carboxyl group and the other with a hydroxyl group. Its small molecular size enables superior penetration into biological tissues, particularly the skin, making it highly effective in dermatological applications .

Table 1: Physical and Chemical Properties of Glycolic Acid

PropertyValue
Chemical FormulaC₂H₄O₃
Molecular Weight76.05 g/mol
Physical AppearanceCrystalline, odorless, colorless, somewhat hygroscopic solid
Melting Point78-80°C
Boiling Point100°C (decomposes above this temperature), 112°C (70% solution)
Partition Coefficient-1.38 (Barratt, 1996), -1.11 (Hansch and Leo, 1987)
Refractive Index (20°C)1.445-1.448
pH Range (non-buffered solution)0.08-2.75
SolubilityHighly hydrophilic, readily soluble in water
OdorSubtle, sour smell due to its acidic nature

Glycolic acid is characterized by its high hydrophilicity, making it exceptionally soluble in water. It exhibits a strong acidic nature with pH values ranging from 0.08 to 2.75 in non-buffered solutions . Commercial glycolic acid preparations are typically available as buffered, esterified, or partially neutralized solutions, with concentrations ranging from 20% to 70% .

Lactic Acid (2-Hydroxypropanoic Acid)

Lactic acid exists in two optical isomers: L-(+)-lactic acid and D-(-)-lactic acid, with the L-(+) form being biologically more significant . This compound features a three-carbon structure with a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.

Table 2: Physical and Chemical Properties of Lactic Acid

PropertyValue
Chemical FormulaC₃H₆O₃
Molecular Weight90.08 g/mol
Physical AppearancePractically odorless, colorless or slightly yellow-colored, viscous, hygroscopic, nonvolatile liquid
Melting Point18°C
Boiling Point122°C at 15 mmHg
Density1.209 g/mL at 25°C
Vapor Density0.62 (vs air)
Vapor Pressure19 mm of Hg (@ 20°C)
SolubilityMiscible with water and ethanol (96%)
pKa3.08 (at 100°C)
pH3.51 (1 mM solution); 2.96 (10 mM solution); 2.44 (100 mM solution)
Flash Point>230°F

Commercial lactic acid typically consists of a mixture of 2-hydroxypropanoic acid, its condensation products such as lactoyllactic acid and other polylactic acids, and water . It is usually available in solutions containing the equivalent of 50% to 90% lactic acid .

Synthesis Methods

Glycolic Acid Production

Glycolic acid can be synthesized through several methods, with both chemical synthesis and biotechnological approaches gaining prominence in industrial production.

3.1.1. Chemical Synthesis Pathways

The primary chemical synthesis routes for glycolic acid include:

  • Glycolaldehyde Hydrolysis: This method involves the hydrolysis of glycolaldehyde (HOCH₂CHO) to produce glycolic acid .

  • Ethylene Glycol Oxidation: Oxidation of ethylene glycol yields glycolic acid as the primary product .

  • Direct Glycolic Ester Hydrolysis: This process involves the hydrolysis of glycolic esters to produce the acid .

  • Glycolic Acid Reduction: Reduction reactions can be employed to synthesize glycolic acid from suitable precursors .

3.1.2. Biotechnological Production

Recent advancements have focused on developing environmentally sustainable biotechnological methods for glycolic acid production. These approaches utilize engineered strains of microorganisms such as E. coli and various yeasts (Saccharomyces cerevisiae and Kluyveromyces lactis) to produce glycolic acid from renewable substrates, including lignocellulosic sugars .

Lactic Acid Production

Lactic acid production has evolved from traditional chemical synthesis to predominantly fermentation-based processes utilizing renewable resources.

3.2.1. Fermentation Processes

L-lactic acid is primarily produced through the fermentation of carbohydrates such as glucose, sucrose, or lactose . This process involves lactic acid bacteria that convert these sugars into lactic acid under controlled conditions.

3.2.2. Trends in Lactic Acid Production

Recent research has focused on optimizing lactic acid production from lignocellulosic biomass (LCB), a sustainable resource capable of addressing energy and environmental challenges. Bibliometric analysis spanning from 1991 to 2022 has revealed a significant increase in publications related to lactic acid production from LCB, particularly since 2009 . This surge reflects growing interest in strain screening and modification, substrate pretreatment and degradation, and byproduct utilization and pollution reduction .

Applications

Dermatological and Cosmetic Applications

Both glycolic acid and lactic acid have gained significant popularity in the dermatological and cosmetic industries due to their exfoliating and rejuvenating properties.

4.1.1. Comparative Effectiveness in Skincare

Research has demonstrated that L(+) and D(-) lactic acid and glycolic acid are the most effective alpha-hydroxy acids for skincare applications . These compounds have been evaluated for:

  • Stinging potential on sensitive skin

  • Ability to increase skin cell renewal

  • Capacity to improve moisture content

  • Effectiveness in reducing lines and wrinkles

Studies have shown that while both lactic acid and glycolic acid produce comparable improvements in skin hydration and wrinkle reduction with long-term use, the L(+) form of lactic acid causes fewer consumer complaints than other acids tested . At higher concentrations (>1.5 M), the L(+) form of lactic acid exhibits significantly less irritation potential compared to glycolic acid and the D(-) form of lactic acid .

Table 3: Comparative Analysis of Alpha-Hydroxy Acids in Skincare Applications

Glycolic Acid

Glycolic acid finds applications in various industrial processes, including:

  • Chemical peeling agents in cosmetic formulations

  • Industrial cleaning and descaling due to its acidic properties

  • Development of bioplastics and polymeric materials

  • Textile dyeing and leather tanning processes

Lactic Acid

Lactic acid has widespread industrial applications:

  • Food preservation and flavoring

  • Production of biodegradable polymers (polylactic acid)

  • Pharmaceutical formulations

  • Green solvents for industrial processes

Market Analysis and Future Prospects

Glycolic Acid Market

The global glycolic acid market has demonstrated significant growth potential, with projections indicating a compound annual growth rate (CAGR) of 9.80% during the forecast period 2022-2029 . Market analysis indicates that increasing demand for glycolic acid in emerging economies such as India and China, coupled with its expanding applications across various industries, is driving this growth .

Factors contributing to market expansion include:

  • Rising number of small and medium-scale enterprises in the Asia-Pacific region

  • Increasing industrialization in developing countries

  • Growing use of glycolic acid in diverse end-user applications

Lactic Acid Market Trends

The lactic acid market has experienced substantial growth driven by:

  • Increasing demand for biodegradable polymers (PLA)

  • Growing applications in food and beverage industries

  • Rising preference for natural and sustainable ingredients in cosmetics and personal care products

  • Expanding pharmaceutical applications

Research trends indicate a significant focus on optimizing lactic acid production from sustainable sources, particularly lignocellulosic biomass. The period from 2009 onward has witnessed a dramatic surge in research publications in this domain, with a growth rate of 20.19 articles per year compared to 1.51 articles per year during 1991-2008 .

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